Cocamidopropyl bétaïne

Vue d'ensemble

Description

Lauramidopropyl betaine is a surface active substance.

Applications De Recherche Scientifique

Agent tensioactif et booster de mousse

La CAPB est un agent tensioactif dérivé de l'huile de noix de coco, largement utilisé dans les cosmétiques et les produits de soin personnels . Elle agit comme un agent tensioactif synthétique et un booster de mousse, contribuant aux propriétés moussantes et nettoyantes de divers produits de soin personnel et de nettoyage .

Douceur et contrôle de la viscosité

La CAPB est connue pour sa douceur et sa capacité à produire des produits à la mousse riche . Elle est utilisée pour contrôler la viscosité dans les cosmétiques et les produits de soin personnels .

Évaluation de la sécurité

La toxicité aiguë, l'irritation cutanée, l'irritation oculaire, la sensibilisation cutanée, la toxicité à doses répétées, la génotoxicité, la cancérogénicité et la phototoxicité de la CAPB ont été évaluées . Le niveau sans effet nocif observé (NOAEL) de la CAPB a été déterminé à 250 mg/kg/jour sur la base des résultats d'une étude de toxicité orale à doses répétées de 92 jours chez le rat .

Impact environnemental

La CAPB a été utilisée pour étudier l'impact des agents tensioactifs sur l'environnement . Elle a contribué au développement de nouveaux agents tensioactifs .

Précurseur de sous-produits de désinfection azotés (N-DBP)

La CAPB représente un précurseur anthropogène potentiel et encore sous-estimé des N-DBP dans l'eau des piscines . C'est le composant majeur de divers gels douche pour nageurs .

Applications cosmétiques

La CAPB est utilisée comme booster de mousse dans les shampooings, agent émulsifiant, épaississant et rarement comme agent antiseptique . Elle est utilisée à des concentrations allant jusqu'à 30 % dans les cosmétiques .

Mécanisme D'action

Target of Action

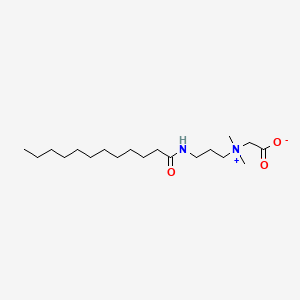

Cocamidopropyl betaine (CAPB) is a surfactant derived from coconut oil and dimethylaminopropylamine . It primarily targets dirt, oil, and impurities on the skin and hair . As a surfactant, it reduces the surface tension of water, allowing it to mix with oils and dirt for easy removal .

Mode of Action

CAPB interacts with its targets (dirt, oil, and impurities) by binding to them, making them easier to wash off . It is a zwitterionic compound, meaning it has both positively and negatively charged groups within the same molecule . This allows CAPB to act as a surfactant and contribute to the foaming and cleaning properties of various personal care and cleaning products .

Biochemical Pathways

The reaction mechanism involves nucleophilic substitution of the hydrogen atom in the secondary amide group with chlorine at the first stage .

Pharmacokinetics

It is known that capb is easily soluble in water across a wide ph range , which may influence its bioavailability.

Result of Action

The primary result of CAPB’s action is the removal of dirt, oil, and impurities from the skin and hair . It also reduces the drying effects of harsher detergents in skin and hair care products . It has been observed to induce mild skin irritation, eye irritation, and skin sensitization .

Action Environment

The action of CAPB can be influenced by environmental factors. For instance, in the presence of active chlorine in water, CAPB can form a wide range of disinfection by-products . Moreover, CAPB’s effectiveness as a surfactant can be influenced by the pH of the solution, as it is soluble in water across a wide pH range .

Analyse Biochimique

Biochemical Properties

Cocamidopropyl betaine acts as a surfactant, allowing it to interact with various biomolecules. It has a long hydrocarbon chain at one end and a polar group at the other, enabling it to act as a detergent . It is a zwitterion, consisting of both a quaternary ammonium cation and a carboxylate .

Cellular Effects

Cocamidopropyl betaine is generally considered safe for most individuals, but it can induce mild skin irritation, eye irritation, and skin sensitization . It is also cytotoxic, meaning it can be harmful to living cells, especially in high concentrations .

Molecular Mechanism

Cocamidopropyl betaine’s mechanism of action is primarily due to its surfactant properties. It allows water and oil to interact, making it possible to remove oil with water, lifting it from the skin or hair . It also undergoes transformation under the action of active chlorine in water with the formation of a wide range of disinfection by-products .

Temporal Effects in Laboratory Settings

Cocamidopropyl betaine was observed to induce mild skin irritation, eye irritation, and skin sensitization . The systemic exposure dose of cocamidopropyl betaine was estimated to range from 0.00120 to 0.93195 mg/kg/day when used in cosmetic products .

Dosage Effects in Animal Models

The NOAEL (No Observed Adverse Effect Level) of cocamidopropyl betaine was determined to be 250 mg/kg/day based on the results of a 92-day repeated-dose oral toxicity study in rats .

Transport and Distribution

It is known that cocamidopropyl betaine is used in products that clean the skin and hair, due to its ability to lift and remove oil .

Propriétés

IUPAC Name |

carboxymethyl-[3-(dodecanoylamino)propyl]-dimethylazanium;hydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N2O3.H2O/c1-4-5-6-7-8-9-10-11-12-14-18(22)20-15-13-16-21(2,3)17-19(23)24;/h4-17H2,1-3H3,(H-,20,22,23,24);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMUKMSXIXSYOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)O.[OH-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of cocamidopropyl betaine affect the properties of shampoo formulations?

A1: Research has shown that cocamidopropyl betaine significantly impacts both the viscosity and foaming properties of shampoos. [, ] Specifically, compared to other amphoteric surfactants like disodium coco ampho diacetate and capryl/capramidopropyl betaine, cocamidopropyl betaine requires less salt (NaCl) to achieve desired viscosity. [, ] It also exhibits superior foaming capabilities, particularly at a 10% (w/v) concentration in the shampoo base. [, ]

Q2: How does cocamidopropyl betaine impact the optical properties of paper?

A3: Research indicates that treating different office paper brands with cocamidopropyl betaine solutions can alter their optical properties, specifically their reflectance spectra after exposure to ultraviolet radiation. [, ] The extent of these changes appears to be dependent on the type of paper and treatment method (soaking vs. disintegration). [, ]

Q3: What is the role of amidoamine in cocamidopropyl betaine allergy?

A4: Amidoamine, a byproduct and contaminant in cocamidopropyl betaine synthesis, is suspected to be the actual allergen in many cases of reported cocamidopropyl betaine allergy. [, ] Patch testing revealed that a significant number of individuals reacting to cocamidopropyl betaine also exhibited sensitivity to amidoamine. [, ] This suggests that amidoamine impurities in cocamidopropyl betaine products might be the primary trigger for allergic contact dermatitis.

Q4: Is cocamidopropyl betaine safe for use in oral care products?

A6: Research suggests that high concentrations of cocamidopropyl betaine exhibit significant cytotoxicity to human gingival fibroblasts in vitro. [, ] This raises concerns about its use in oral care products, particularly considering potential irritation and allergic reactions.

Q5: What is the recommended maximum concentration of cocamidopropyl betaine in cosmetic products?

A7: Based on safety assessments, it is recommended that the maximum concentration of cocamidopropyl betaine in leave-on cosmetic formulations should not exceed 3.0% to minimize irritation potential. [] The use of cocamidopropyl betaine in rinse-off products is generally considered safe as currently applied. []

Q6: How can free fatty acids, a known impurity in cocamidopropyl betaine, be analyzed?

A8: High-pressure liquid chromatography (HPLC) has been successfully used to determine free fatty acid content in cocamidopropyl betaine. [] This method involves neutralizing the fatty acids to their sodium salts and derivatizing them with 2-bromo-2-acetonaphthone before HPLC analysis. []

Q7: What is known about the biodegradability of cocamidopropyl betaine?

A10: Studies show that bacteria of the genus Pseudomonas can effectively degrade cocamidopropyl betaine. [] This indicates the potential for bioremediation strategies using these bacteria to remove this surfactant from wastewater. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.